1-Chloro-1,2,2-trifluoroethane

Description

Historical Context of Halogenated Ethanes in Chemical Science

Halogenated ethanes are a class of organic compounds derived from ethane (B1197151) (C2H6) where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The study and synthesis of these compounds date back to the 19th century. Michael Faraday first synthesized ethane in 1834 through the electrolysis of a potassium acetate (B1210297) solution. newworldencyclopedia.org Later, in the mid-19th century, chemists like Hermann Kolbe and Edward Frankland produced ethane through various reactions, initially mistaking it for the methyl radical. newworldencyclopedia.orgwikipedia.org

The industrial production of halogenated ethanes grew significantly with the development of new chemical processes. Free radical halogenation, a process involving the substitution of hydrogen atoms with halogens via a free radical pathway, became a key method for producing these compounds. wikipedia.org This process, however, often results in a mixture of products. newworldencyclopedia.org For more specific halogenated ethanes, more selective chemical reactions were developed.

One of the most well-known groups of halogenated ethanes is the chlorofluorocarbons (CFCs). Significant production of CFCs began in the late 1930s, initially for use as refrigerants. encyclopedia.com Over time, their applications expanded to include propellants and blowing agents. encyclopedia.com A notable example is 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), which was heavily produced and used as a cleaning agent for delicate electronic and metal components due to its low flammability and toxicity. wikipedia.org

Significance of Hydrochlorofluorocarbons in Modern Chemistry Research

Hydrochlorofluorocarbons (HCFCs) are compounds composed of carbon, hydrogen, chlorine, and fluorine atoms. noaa.gov They emerged in the 1980s as transitional substitutes for chlorofluorocarbons (CFCs). encyclopedia.com The key difference lies in the presence of hydrogen in HCFCs, which makes them less stable in the lower atmosphere (troposphere). noaa.gov This instability allows them to be broken down by hydroxyl radicals, reducing the amount of chlorine that reaches the stratosphere, where it can deplete the ozone layer. noaa.gov

While HCFCs have a significantly lower ozone-depleting potential than CFCs, they are still considered temporary solutions. noaa.gov International agreements have mandated the phasing out of their production. noaa.gov Research into HCFCs continues to be important for understanding atmospheric chemistry and for developing environmentally safer alternatives. noaa.gov

HCFCs are part of a broader family of halogenated hydrocarbons that also includes hydrofluorocarbons (HFCs). HFCs contain hydrogen, fluorine, and carbon, but no chlorine, and are therefore not ozone-depleting. encyclopedia.com However, both HCFCs and HFCs are potent greenhouse gases. encyclopedia.comccacoalition.org The study of these compounds is crucial for developing models of climate change and for creating new generations of refrigerants and other chemical products with minimal environmental impact.

Isomeric Considerations for C2H2ClF3 Compounds

The chemical formula C2H2ClF3 represents more than one distinct chemical structure, a phenomenon known as isomerism. Isomers are molecules that have the same molecular formula but different arrangements of atoms. For the formula C2H2ClF3, there are two possible structural isomers:

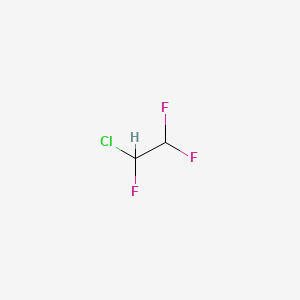

1-Chloro-1,2,2-trifluoroethane (HCFC-133b): In this isomer, the chlorine atom and one fluorine atom are attached to the first carbon atom, while the other two fluorine atoms are attached to the second carbon atom. Its IUPAC name is this compound. nih.gov

2-Chloro-1,1,1-trifluoroethane (B1216089) (HCFC-133a): In this isomer, the chlorine atom is attached to the second carbon atom, and all three fluorine atoms are attached to the first carbon atom. Its IUPAC name is 2-chloro-1,1,1-trifluoroethane. uni.lu

The different arrangements of atoms in these isomers lead to different physical and chemical properties. For instance, their boiling points, densities, and reactivity can vary. The synthesis of a specific isomer often requires carefully controlled reaction conditions and specific catalysts. For example, 2-chloro-1,1,1-trifluoroethane can be produced by the fluorination of trichloroethene in the gaseous phase at elevated temperatures in the presence of a supported metal catalyst. google.com Another process can produce 1-chloro-2,2,2-trifluoroethane by fluorinating trichloroethylene (B50587) with hydrogen fluoride (B91410) in the presence of a specific catalyst. google.com

Below is a table summarizing the key identifiers for these two isomers:

| Property | This compound | 2-Chloro-1,1,1-trifluoroethane |

| IUPAC Name | This compound | 2-chloro-1,1,1-trifluoroethane |

| CAS Number | 431-07-2 | 75-88-7 |

| PubChem CID | 92758 | 6417 |

| Synonyms | HCFC-133, R-133 | HCFC-133a, R-133a |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-1,2,2-trifluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3/c3-1(4)2(5)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAQVJAOVDYHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861929 | |

| Record name | 1-Chloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.48 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-07-2, 1330-45-6 | |

| Record name | 1-Chloro-1,2,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-1,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 1,2,2 Trifluoroethane

Catalytic Synthesis Routes

Catalytic methods provide efficient pathways for the synthesis of 1-Chloro-1,2,2-trifluoroethane and its isomers, primarily through hydrofluorination and halogen exchange reactions. These processes often employ specialized catalysts to achieve high yield and selectivity.

Hydrofluorination Pathways

Hydrofluorination involves the addition of hydrogen fluoride (B91410) (HF) to an unsaturated starting material or the substitution of chlorine atoms with fluorine atoms in a saturated precursor. A notable pathway is the fluorination of trichloroethylene (B50587) (TCE) to produce 1-chloro-2,2,2-trifluoroethane (HCFC-133a), an isomer of the target compound. nih.govgoogle.com This reaction is typically carried out in the presence of a catalyst. nih.govgoogle.com

One common industrial method for the production of hydrochlorofluorocarbons (HCFCs) involves the successive replacement of chlorine with fluorine using hydrogen fluoride. wikipedia.org For instance, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) can be synthesized by reacting hexachloroethane (B51795) with hydrogen fluoride. doi.org Another approach utilizes the reaction of HF with tetrachloroethylene. doi.org The preparation of 2-chloro-1,1,1-trifluoroethane (B1216089) (HCFC-133a) can be achieved through the addition of hydrogen fluoride to trichloroethylene, which is then followed by halogen-exchange reactions. acs.org

The reaction conditions for the fluorination of trichloroethylene to 1-chloro-2,2,2-trifluoroethane have been detailed in various studies. The process can be optimized by controlling parameters such as temperature, pressure, and the molar ratio of reactants to the catalyst. google.com

Table 1: Catalytic Hydrofluorination of Trichloroethylene to 1-Chloro-2,2,2-trifluoroethane (HCFC-133a)

| Parameter | Value/Condition | Source |

| Starting Material | Trichloroethylene | nih.govgoogle.com |

| Reagent | Hydrogen Fluoride (HF) | nih.govgoogle.com |

| Catalyst | SbClₓFᵧ (x+y=5) | nih.govgoogle.com |

| Reaction Temperature | ≥ 30°C | google.com |

| Reaction Pressure | 3 to 30 kg/cm ² | google.com |

| HF to Catalyst Molar Ratio | ≥ 5:1 (5:1 to 500:1) | google.com |

| HF to Trichloroethylene Molar Ratio | ≥ 4:1 (preferably 4:1 to 8:1) | nih.gov |

Halogen Exchange Reactions

Halogen exchange reactions, particularly the replacement of chlorine with fluorine, are a cornerstone in the synthesis of fluorinated hydrocarbons. The Finkelstein reaction, a classic example of a halogen exchange, can be adapted for fluorination by using metal fluorides like potassium fluoride in polar solvents. google.com

In the context of producing HCFCs, halogen exchange is often a key step. The most prevalent commercial method for manufacturing both chlorofluorocarbons (CFCs) and HCFCs is the sequential replacement of chlorine atoms with fluorine through the action of hydrogen fluoride. wikipedia.org This transformation can be catalyzed by substances such as antimony pentafluoride or a mixture of antimony trifluoride and chlorine in liquid-phase processes. wikipedia.org Vapor-phase processes also employ gaseous hydrogen fluoride with heterogeneous catalysts. wikipedia.org

While direct halogen exchange to form this compound is a theoretical possibility, much of the documented research focuses on the synthesis of its isomers, such as the conversion of trichloroethylene to 2-chloro-1,1,1-trifluoroethane (HCFC-133a) which involves both addition of HF and subsequent halogen exchange. acs.org

Advanced Catalytic Systems and Efficiency Studies

Research into more efficient catalytic systems is ongoing, aiming to improve yield, selectivity, and reaction conditions. For the gas-phase fluorination of a trihaloethene to 2-chloro-1,1,1-trifluoroethane, a catalyst composed of a metal fluoride on a fluorinated alumina (B75360) support has been developed. nih.gov This support material notably contains beta aluminum fluoride and a specific atomic ratio of fluorine to aluminum of at least 2.7:1. nih.gov

The efficiency of these catalysts can be enhanced by the inclusion of other metals. For the aforementioned fluorinated alumina catalyst, the incorporation of zinc has been shown to be beneficial. nih.gov The catalyst may also contain other metals from various groups in the Periodic Table to further improve its performance. nih.gov Continuous vapor-phase processes for HCFC production often utilize heterogeneous catalysts based on chromium, iron, or fluorinated alumina. wikipedia.org The choice of catalyst is crucial for steering the reaction towards the desired product and minimizing the formation of byproducts.

Reductive Dehalogenation Strategies

Reductive dehalogenation offers an alternative synthetic route, involving the removal of halogen atoms and their replacement with hydrogen. This can be achieved through various methods, including microbial and electrochemical pathways.

Microbial Transformation Pathways

Microorganisms are capable of performing reductive dehalogenation on a variety of chlorinated compounds. tandfonline.comoup.com This process is a key part of the natural chlorine cycle and has been extensively studied for the bioremediation of sites contaminated with chlorinated ethenes like tetrachloroethene (PCE). tandfonline.comoup.com Under anaerobic conditions, certain bacteria can sequentially dechlorinate PCE to trichloroethene (TCE), dichloroethene (DCE), vinyl chloride (VC), and finally to the non-toxic end product, ethene. nih.govgoogle.com

This transformation can occur through two main microbial processes: cometabolic dechlorination, which is a nonspecific side reaction, and halorespiration, a specific enzymatic process where the microorganisms gain energy. oup.com A variety of anaerobic bacteria have been identified that can carry out these transformations, including species from the genera Dehalococcoides, Dehalobacter, Desulfitobacterium, and Sulfurospirillum. google.comresearchgate.net While the direct microbial synthesis of this compound has not been extensively documented, the existing knowledge on the reductive dehalogenation of similar chlorinated compounds suggests its potential as a future synthetic pathway, provided a suitable fluorinated precursor is used.

Table 2: Microorganisms Involved in Reductive Dehalogenation of Chlorinated Ethenes

| Microorganism Genus | Type of Dehalogenation | Substrate(s) | Product(s) | Source |

| Dehalococcoides | Halorespiration | PCE, TCE, DCE, VC | Ethene | nih.govgoogle.com |

| Dehalobacter | Halorespiration | PCE, TCE | cis-DCE | google.com |

| Desulfitobacterium | Halorespiration | PCE, TCE | TCE, cis-DCE | google.com |

| Sulfurospirillum | Halorespiration | PCE | cis-DCE | google.comresearchgate.net |

| Clostridium | Halorespiration | PCE | cis-DCE | google.com |

| Enterobacter | Halorespiration | PCE | cis-DCE | google.com |

Electrochemical Reduction Studies

Electrochemical methods provide a controlled way to achieve reductive dehalogenation of chlorofluorocarbons. This technique involves the use of an electric current to drive the reduction of C-Cl bonds. Studies have shown the successful electrochemical reduction of various CFCs, often leading to the formation of HCFCs. acs.orgelsevierpure.com For example, the electrochemical reduction of 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CFC-113a), an isomer of a potential precursor, has been demonstrated to produce trifluoroacetamide (B147638) in a one-pot synthesis catalyzed by a B12 complex. researchgate.net This process involves the reductive dechlorination of CFC-113a to intermediates such as 1,1-dichloro-2,2,2-trifluoroethane and subsequently 1-chloro-2,2,2-trifluoroethane.

The efficiency and product distribution of electrochemical reduction depend on several factors, including the cathode material, the solvent and electrolyte system, and the applied potential. acs.orgelsevierpure.com For instance, the electroreduction of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) has been studied using a lead cathode in a methanol-water mixture, yielding partially and completely dechlorinated ethylene (B1197577) derivatives. elsevierpure.com Similarly, the reduction of dichlorodifluoromethane (B179400) (CFC-12) has been investigated on various metal electrodes, with silver showing high efficiency. acs.org The reaction proceeds through a stepwise mechanism, forming progressively more hydrogenated products. acs.org

Table 3: Electrochemical Reduction of 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a)

| Parameter | Description | Source |

| Starting Material | 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a) | |

| Process | Electrochemical reduction | researchgate.net |

| Catalyst | B₁₂ complex | researchgate.net |

| Key Intermediates | 1,1-dichloro-2,2,2-trifluoroethane, 1-chloro-2,2,2-trifluoroethane | |

| Final Product Example | Trifluoroacetamides | researchgate.net |

| Conditions | Mild, open-air, room temperature |

Conversion from Precursor Compounds

The transformation of existing chlorofluorocarbons (CFCs) or hydrochlorofluorocarbons (HCFCs) with a higher degree of halogenation represents a potential synthetic avenue. This section explores the viability of producing chlorotrifluoroethanes from di- and trichloro-trifluoroethane precursors.

Synthesis from Dichloro-trifluoroethanes

The conversion of dichlorotrifluoroethanes, such as 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), into a monochlorinated trifluoroethane like 1-chloro-2,2,2-trifluoroethane (HCFC-133a) would require a selective hydrodechlorination reaction. This process involves the removal of a chlorine atom and its replacement with a hydrogen atom.

Catalytic hydrodechlorination using a metal catalyst, such as palladium supported on alumina (Pd/Al₂O₃), is a known method for reducing C-Cl bonds. For instance, the hydrodechlorination of 1,1-dichlorotetrafluoroethane has been studied, demonstrating that palladium on alumina can effectively catalyze the reaction at high hydrogen partial pressures. osti.gov However, specific, well-documented, high-yield methods for the direct conversion of a dichlorotrifluoroethane isomer into this compound or HCFC-133a are not prominently featured in readily available literature, suggesting this is not a primary industrial route. The challenge lies in achieving high selectivity, as the reaction could proceed to remove multiple chlorine atoms or lead to other rearrangements.

Synthesis from Trichloro-trifluoroethanes

The synthesis from trichloro-trifluoroethane precursors, such as 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) or 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), would also necessitate a hydrodechlorination process, in this case, the removal of two chlorine atoms.

Research into the conversion of these compounds often focuses on pathways to other valuable chemicals. For example:

The reduction of CFC-113 with zinc is known to yield chlorotrifluoroethylene, an alkene, rather than the saturated ethane (B1197151). wikipedia.org

Catalytic hydrolysis and ammonolysis of CFC-113a have been explored as routes to produce trifluoroacetic acid or trifluoroethanol, not chlorotrifluoroethane. rsc.org

While catalytic hydrodechlorination is a valid chemical principle, its application to produce this compound from trichlorotrifluoroethane precursors is not a commonly cited synthetic method. The process would face significant challenges in controlling the extent of dechlorination to selectively yield the desired monochlorinated product.

Novel Synthetic Approaches and Intermediate Chemistry

Modern synthetic chemistry offers several advanced methodologies that rely on highly reactive intermediates. These approaches provide alternative pathways to complex fluorinated molecules.

Metallated Difluoroalkene Intermediates

A notable synthetic strategy involves the generation of highly reactive difluoroalkene intermediates from polyhalogenated ethanes. The anesthetic 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) serves as a key precursor in this chemistry. beilstein-journals.org When halothane (B1672932) reacts with a base like potassium hydroxide (B78521) (KOH), it can undergo dehydrofluorination to form a transient 1-bromo-1-chloro-2,2-difluoroethylene intermediate.

This intermediate is highly electrophilic and can be trapped by various nucleophiles. For example, its reaction with phenols leads to the formation of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgsemanticscholar.org The reaction proceeds by nucleophilic attack of the phenoxide ion on the difluoroalkene. While this specific reaction yields ethers, the underlying principle demonstrates the utility of difluoroalkene intermediates in constructing complex fluorinated molecules. The general conditions for generating such intermediates from halothane are summarized below.

| Parameter | Condition |

| Precursor | 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) |

| Reagent | Potassium Hydroxide (KOH), ground |

| Nucleophile | Phenols |

| Solvent | Tetrahydrofuran (THF) or Dimethoxyethane (DME) |

| Temperature | 0 °C to 60 °C |

| Data sourced from multiple studies on halothane reactions. beilstein-journals.orgbeilstein-journals.org |

Carbene Synthesis Routes

Carbenes are neutral, divalent carbon species that are highly reactive and prized for their ability to form new carbon-carbon bonds. nih.gov Fluorinated carbenes can be generated and used in cyclopropanation or C-H insertion reactions.

A potential route to chlorofluoroethanes could involve the generation of a relevant carbene followed by its insertion into a C-H bond. For instance, pyrolysis of certain fluorinated organosilicon compounds can generate carbenes. While a direct, high-yield synthesis of this compound via a carbene route is not standard, the fundamental reactions are well-established. nih.gov The general principle would involve generating a carbene like :CHF or :CF₂ and reacting it with a suitable chlorinated methane, or generating a chlorofluorocarbene and reacting it with a fluorinated methane. The high reactivity and often low selectivity of simple carbenes present significant synthetic challenges that need to be overcome for this to be a viable route.

Radical Addition Reactions

Free radical reactions provide a powerful method for forming C-H and C-X (where X is a halogen) bonds. youtube.com These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com

A plausible route to this compound is the radical addition of a molecule like hydrogen chloride (HCl) across the double bond of an alkene, such as 1,2-difluoroethylene. However, the thermodynamics for the radical addition of HCl are often unfavorable. libretexts.org

A more common type of radical reaction is the anti-Markovnikov addition of HBr to alkenes, which is initiated by peroxides. libretexts.orgmasterorganicchemistry.com This process involves the initial formation of a bromine radical, which adds to the alkene at the least substituted carbon to generate the most stable carbon radical intermediate. This intermediate then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical.

Another relevant process is the free-radical halogenation of an alkane. For example, reacting 1,1,2-trifluoroethane (B1584508) with chlorine under UV light could theoretically produce this compound. mrcolechemistry.co.uk The reaction is initiated by the homolytic cleavage of the chlorine molecule into two chlorine radicals. chemtube3d.com These radicals can then abstract a hydrogen atom from the alkane, creating an alkyl radical, which then reacts with another chlorine molecule to form the product and a new chlorine radical, propagating the chain.

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 1,2,2 Trifluoroethane

Atmospheric Degradation Mechanisms

The atmospheric fate of 1-chloro-1,2,2-trifluoroethane is primarily governed by two key processes: reactions initiated by hydroxyl radicals in the troposphere and photodissociation by ultraviolet radiation in the stratosphere.

Hydroxyl Radical Initiated Reactions

The principal removal mechanism for many hydrochlorofluorocarbons (HCFCs) from the troposphere is their reaction with hydroxyl (OH) radicals. witpress.com The presence of a C-H bond in this compound makes it susceptible to attack by these radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

Kinetic studies on a range of hydrofluoroethers (HFEs) have shown that their reactivity with OH radicals is significantly influenced by the number and position of fluorine atoms in the molecule. witpress.com Generally, HFEs are less reactive than their fully hydrogenated ether counterparts. witpress.com For halogenated alkanes, the reaction with OH radicals typically proceeds via hydrogen abstraction, forming a haloalkyl radical and a water molecule.

Photodissociation Dynamics and Bond Scission Pathways

In the stratosphere, this compound is subject to photodissociation by high-energy ultraviolet (UV) radiation. This process involves the absorption of a photon, which excites the molecule and can lead to the cleavage of its chemical bonds. For many chlorofluorocarbons, the C-Cl bond is the most susceptible to photolytic cleavage, releasing a chlorine radical (Cl•). wikipedia.org These chlorine radicals can then catalytically destroy ozone in the stratosphere. wikipedia.org

Studies on the photodissociation dynamics of analogous compounds, such as 1-bromo-1-chloro-2,2,2-trifluoroethane, at 157 nm have revealed competitive dissociation pathways. acs.orgacs.org Research has shown that even though the C-Br bond is weaker, the stronger C-Cl bond can break preferentially. acs.orgacs.org This phenomenon is attributed to the initial excitation to an antibonding orbital associated with the C-Cl bond. acs.org The molecule was found to dissociate via several channels, including the cleavage of the C-Cl bond and the C-Br bond. acs.org

The photodissociation of these molecules can occur on a repulsive potential energy surface, leading to a high translational energy of the resulting fragments. acs.org In some cases, secondary dissociation of the primary photofragments can also occur, sometimes following internal rearrangement like a 1,2-fluorine migration. acs.org For this compound, the primary photodissociation pathway in the stratosphere is expected to be the scission of the C-Cl bond, releasing a chlorine atom.

Biotransformation and Metabolite Formation

When this compound enters a biological system, it can undergo metabolic transformations, primarily in the liver. These biotransformation processes are generally categorized as oxidative and reductive pathways and result in the formation of various metabolites.

Oxidative Metabolic Pathways

The oxidative metabolism of many halogenated hydrocarbons is primarily catalyzed by cytochrome P450 enzymes. inchem.org For compounds containing a C-H bond, this pathway is often initiated by hydroxylation. In the case of the structurally similar 1-chloro-2,2,2-trifluoroethane (HCFC-133a), an oxidative route of metabolism has been confirmed. nih.gov This pathway leads to the formation of several fluorine-containing metabolites, including trifluoroacetic acid (TFA). nih.gov The biotransformation of the related compound 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123) in rodents has been shown to follow a pathway similar to that of the anesthetic halothane (B1672932), with trifluoroacetic acid being a major metabolite. nih.gov The formation of trifluoroacetylated liver proteins has also been observed with halothane, indicating the formation of a reactive trifluoroacetyl intermediate. inchem.org

The likely oxidative metabolic pathway for this compound involves an initial hydroxylation at the carbon atom bearing the hydrogen, followed by the elimination of hydrogen chloride to form an acyl halide. This reactive intermediate can then be hydrolyzed to trifluoroacetic acid or react with cellular macromolecules.

Reductive Metabolic Pathways

Reductive metabolic pathways can also play a role in the biotransformation of halogenated ethanes, particularly under low oxygen conditions. This pathway often involves the removal of a halogen atom. For instance, the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) can be reductively metabolized by cytochrome P450 to form 2-chloro-1,1-difluoroethene and 2-chloro-1,1,1-trifluoroethane (B1216089). nih.gov The reductive metabolism of HCFC-123 in rat hepatocytes has also been observed, leading to the formation of 1-chloro-2,2,2-trifluoroethane. nih.gov

Another important reductive pathway involves conjugation with glutathione (B108866), a key cellular antioxidant. The resulting glutathione S-conjugate can be further metabolized to form a mercapturic acid derivative, which is then excreted in the urine. tandfonline.com For HCFC-123, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine has been identified as a minor urinary metabolite, indicating a reductive pathway involving glutathione conjugation. nih.govtandfonline.com

Identification of Fluorine-Containing Metabolites

The identification of metabolites is crucial for understanding the biotransformation of a compound. For the isomer 1-chloro-2,2,2-trifluoroethane (HCFC-133a), studies in rats have identified several fluorine-containing metabolites in the urine using 19F-NMR spectroscopy. nih.gov These include:

Trifluoroacetaldehyde (B10831) (TFAA) : Identified as the major metabolite, existing in urine as its hydrate (B1144303) and a urea (B33335) adduct. nih.govwho.int

Trifluoroacetic acid (TFA) : A significant metabolite resulting from the oxidation of trifluoroacetaldehyde. nih.gov

2,2,2-Trifluoroethanol (B45653) (TFE) : Found as the alcohol and its β-glucuronide conjugate. nih.gov

In studies with HCFC-133a, trifluoroacetaldehyde was the most abundant metabolite, followed by trifluoroacetic acid and then 2,2,2-trifluoroethanol. nih.gov Similarly, studies on the related compound HCFC-132b (1,2-dichloro-1,1-difluoroethane) also identified chlorodifluoroacetaldehyde (B1208273) and chlorodifluoroacetic acid as metabolites. osti.gov For HCFC-123, trifluoroacetic acid is a major metabolite, with minor metabolites including N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine. nih.gov These findings suggest that the primary fluorine-containing metabolites expected from the biotransformation of this compound would be trifluoroacetic acid and its precursors.

Table of Identified Metabolites for Structurally Similar Compounds

| Parent Compound | Metabolite | Metabolic Pathway |

|---|---|---|

| 1-Chloro-2,2,2-trifluoroethane (HCFC-133a) | Trifluoroacetaldehyde (hydrate and urea adduct) | Oxidative |

| 1-Chloro-2,2,2-trifluoroethane (HCFC-133a) | Trifluoroacetic acid | Oxidative |

| 1-Chloro-2,2,2-trifluoroethane (HCFC-133a) | 2,2,2-Trifluoroethanol (and its glucuronide) | Oxidative/Conjugation |

| 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) | Trifluoroacetic acid | Oxidative |

| 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) | N-trifluoroacetyl-2-aminoethanol | Oxidative/Conjugation |

| 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) | N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine | Reductive/Conjugation |

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and energy changes associated with the chemical transformations of this compound.

Detailed kinetic studies specifically on the halogenation of this compound (CHFCl-CHF₂) are not extensively available in the public literature. However, the reactivity of this compound can be inferred from studies on similar hydrochlorofluorocarbons (HCFCs). The primary mechanism for the reaction of halogen atoms (like chlorine) with HCFCs is hydrogen abstraction.

For context, the gas-phase reactions of chlorine atoms with various hydrofluoroalkanes have been studied. For instance, the rate coefficients for the reaction of chlorine atoms with other C2 hydrofluoroalkanes have been determined over a range of temperatures. These studies typically utilize relative rate techniques, where the reaction rate of the target compound is measured relative to a reference compound with a known reaction rate.

The general form of the Arrhenius equation is used to describe the temperature dependence of the rate constant (k):

k = A exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor (related to the frequency of collisions)

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

While specific Arrhenius parameters for the halogenation of this compound are not readily found, data for related compounds can provide an estimation of its reactivity. For example, studies on the reaction of Cl atoms with various fluoroethanes show that the rate of hydrogen abstraction is influenced by the number and position of fluorine atoms.

Table 1: Kinetic Data for Reactions of Chlorine Atoms with Related Haloalkanes

| Reactant | Rate Constant (k) at 298 K (cm³/molecule·s) | Arrhenius Parameters | Reference |

| CH₂F₂ | (1.19 x 10⁻¹⁷) * T² * exp(-1023/T) | A = 1.19 x 10⁻¹⁷ cm³/molecule·s, Ea/R = 1023 K | umich.edulu.se |

| CH₃CCl₃ | 2.41 x 10⁻¹² * exp(-1630/T) | A = 2.41 x 10⁻¹² cm³/molecule·s, Ea/R = 1630 K | lu.se |

| CF₃CFH₂ | 1.27 x 10⁻¹² * exp(-2019/T) | A = 1.27 x 10⁻¹² cm³/molecule·s, Ea/R = 2019 K | lu.se |

This table presents data for related compounds to provide context due to the lack of specific data for this compound.

Thermokinetic properties are crucial for understanding the feasibility and energy changes of reactions involving this compound. Critically evaluated thermophysical data for this compound are available from sources like the National Institute of Standards and Technology (NIST). nist.gov

Key thermodynamic properties include the enthalpy of formation, entropy, and heat capacity. While a complete set of experimentally determined thermokinetic properties for reactions of this compound is not widely published, theoretical studies and data from related compounds offer valuable insights. For instance, the enthalpy of formation for the related compound 1-bromo-2-chloro-1,1,2-trifluoroethane (B1201992) has been determined. researchgate.net

Table 2: Selected Thermophysical Properties of 1-chloro-2,2,2-trifluoroethane (HCFC-133a - Isomer for comparison)

| Property | Value | Units | Temperature (K) | Reference |

| Enthalpy of Vaporization | Varies with temperature | kJ/mol | 210 - 425 | nist.gov |

| Ideal Gas Heat Capacity (Cp) | Varies with temperature | J/mol·K | 50 - 1500 | nist.gov |

| Liquid Density | Varies with temperature | kg/m ³ | 130 - 425 | nist.gov |

This table presents data for the isomer 1-chloro-2,2,2-trifluoroethane (HCFC-133a) for comparative purposes.

Electrophilic and Nucleophilic Reactivity Studies

The presence of both hydrogen and halogen atoms on the carbon framework of this compound gives rise to a range of possible reactions with both electrophilic and nucleophilic species.

Due to the presence of electron-withdrawing fluorine and chlorine atoms, the carbon atoms in this compound are electron-deficient, making the molecule generally unreactive towards electrophiles. The high electronegativity of the halogen atoms reduces the electron density of the C-C and C-H bonds.

However, under forcing conditions, reactions with strong electrophiles might occur. One potential reaction is the further halogenation via radical mechanisms, as discussed in the kinetic studies section. In these reactions, a chlorine or fluorine atom acts as an electrophilic radical, abstracting a hydrogen atom.

The carbon atom bonded to the chlorine atom in this compound is an electrophilic center and is susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions. The general reactivity of haloalkanes in nucleophilic substitution depends on the nature of the alkyl group, the leaving group, and the nucleophile. researchgate.netcityu.edu.hk

Common nucleophiles that can react with haloalkanes include hydroxide (B78521) ions (OH⁻), cyanide ions (CN⁻), and ammonia (B1221849) (NH₃). researchgate.net The reaction with hydroxide ions typically leads to the formation of an alcohol, while reaction with cyanide ions introduces a nitrile group, and ammonia yields an amine.

A study on the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with phenols in the presence of a base (KOH) demonstrated the removal of an acidic hydrogen, leading to a carbanion intermediate. nih.gov This suggests that strong bases can deprotonate haloalkanes, which can then undergo further reactions. While this is not a direct nucleophilic substitution at the carbon, it highlights the reactivity of the C-H bond in the presence of a strong nucleophile/base.

The reactivity of this compound with nucleophiles will be influenced by the presence of the fluorine atoms. The strong inductive effect of fluorine can affect the stability of the transition state in a nucleophilic substitution reaction.

Table 3: General Nucleophilic Substitution Reactions of Haloalkanes

| Nucleophile | Product Type | General Equation |

| Hydroxide (OH⁻) | Alcohol | R-X + OH⁻ → R-OH + X⁻ |

| Cyanide (CN⁻) | Nitrile | R-X + CN⁻ → R-CN + X⁻ |

| Ammonia (NH₃) | Amine | R-X + NH₃ → R-NH₃⁺X⁻ → R-NH₂ |

This table provides a general overview of nucleophilic substitution reactions for haloalkanes.

Environmental Chemistry and Atmospheric Fate of 1 Chloro 1,2,2 Trifluoroethane

Atmospheric Lifetime and Degradation Products

Tropospheric Degradation Pathways

The vast majority of HCFC-133a released into the atmosphere is destroyed in the troposphere. unep.org The dominant loss process is its reaction with the hydroxyl radical (•OH), a naturally occurring atmospheric oxidant. nasa.govunep.org This reaction initiates a chain of events that breaks down the original molecule.

The initial and rate-determining step is the abstraction of a hydrogen atom:

CF₃CH₂Cl + •OH → CF₃CHCl• + H₂O

The resulting haloalkyl radical (CF₃CHCl•) is then rapidly oxidized, leading to the formation of various intermediate and final degradation products. While the complete degradation pathway is complex, the ultimate products are considered to be carbon dioxide (CO₂), hydrogen fluoride (B91410) (HF), and hydrogen chloride (HCl).

Stratospheric Photolysis and Radical Formation

Due to its relatively short tropospheric lifetime, only a fraction of HCFC-133a emissions reaches the stratosphere. unep.org In the stratosphere, the compound is subject to photolysis by high-energy ultraviolet (UV) radiation. The carbon-chlorine (C-Cl) bond is the weakest in the molecule and is preferentially broken, releasing a highly reactive chlorine radical (Cl•).

CF₃CH₂Cl + hv → CF₃CH₂• + Cl•

This process is the primary reason for the compound's ozone-depleting properties. The released chlorine radical can initiate a catalytic cycle that destroys ozone molecules. wikipedia.org

Ozone Depletion Potential (ODP) Research

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference compound being Trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0. epa.govwikipedia.org As a hydrochlorofluorocarbon (HCFC), the presence of hydrogen in HCFC-133a makes it susceptible to degradation in the troposphere, which significantly shortens its atmospheric lifetime compared to CFCs and lowers its ODP. unep.orgwikipedia.org

Mechanistic Studies of Stratospheric Ozone Interactions

Once a chlorine radical (Cl•) is liberated from HCFC-133a in the stratosphere, it can catalytically destroy a large number of ozone (O₃) molecules. The widely accepted mechanism proceeds in a two-step catalytic cycle:

The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules (O₃ + O → 2O₂). The chlorine radical is regenerated at the end of the cycle, allowing it to participate in the destruction of thousands more ozone molecules. wikipedia.org

Comparative ODP Analyses

Research has established a specific ODP for HCFC-133a. Studies have determined its ODP to be approximately 0.017 to 0.02. nasa.govunep.org The Montreal Protocol provides a range of 0.02-0.06 for this compound. unep.orgepa.gov This value is significantly lower than that of CFCs but still signifies a potential for ozone depletion, classifying it as a Class II ozone-depleting substance. epa.gov

| Compound | ODP Value |

|---|---|

| CFC-11 | 1.0 (Reference) |

| 1-Chloro-1,2,2-trifluoroethane (HCFC-133a) | 0.017 - 0.06 |

| HCFC-22 | 0.055 |

| HCFC-123 | 0.012 - 0.02 |

| HCFC-141b | 0.11 - 0.12 |

Global Warming Potential (GWP) Research

The Global Warming Potential (GWP) measures a greenhouse gas's ability to trap heat in the atmosphere relative to carbon dioxide (CO₂), which has a GWP of 1. epa.gov The GWP is typically calculated over a 100-year time horizon. For HCFC-133a, the GWP over 100 years has been determined to be in the range of 340 to 380. nasa.govbris.ac.uknoaa.gov This indicates that, on a per-mass basis, it is several hundred times more potent as a greenhouse gas than carbon dioxide over a century.

| Compound | GWP (100-year) |

|---|---|

| Carbon Dioxide (CO₂) | 1 (Reference) |

| This compound (HCFC-133a) | 340 - 380 |

| CFC-11 | 4,750 |

| HFC-134a | 1,430 |

Radiative Efficiency Investigations

The radiative efficiency (RE) of an atmospheric trace gas is a measure of its effectiveness in trapping thermal infrared radiation. It is typically expressed in Watts per square meter per parts per billion (W m⁻² ppb⁻¹). This property, along with atmospheric lifetime, is a critical factor in determining a compound's Global Warming Potential (GWP).

Investigations into the radiative efficiencies of hydrochlorofluorocarbons are complex, often relying on theoretical methods and laboratory measurements of their infrared absorption spectra. The molecular structure of an HCFC, specifically the types of chemical bonds present, determines the wavelengths at which it absorbs infrared radiation. The C-F and C-Cl bonds in compounds like this compound are particularly effective at absorbing radiation within the "atmospheric window" (8-14 µm), a region where radiation from the Earth's surface would otherwise escape into space.

Comparative GWP Analyses

The Global Warming Potential (GWP) is an index that compares the warming effect of a unit mass of a greenhouse gas to that of the same mass of carbon dioxide over a specific time horizon, typically 100 years. epa.govunipamplona.edu.co The GWP is a function of a compound's radiative efficiency and its atmospheric lifetime. HCFCs generally have high GWP values, although they are typically lower than the CFCs they replaced. kjtmechanical.com

A specific GWP for this compound is not listed in the major assessment reports from the Intergovernmental Panel on Climate Change (IPCC). However, a comparative analysis with other HCFCs and related fluorocarbons illustrates the range of values for this class of compounds. For example, the widely used HCFC-22 has a 100-year GWP of 1,810, while HCFC-123, another two-carbon HCFC, has a much lower GWP of 77. moenv.gov.tw This wide variation highlights the sensitivity of GWP to molecular structure and atmospheric lifetime. copernicus.org The isomer HCFC-133a has a calculated 100-year GWP of 340-380. bris.ac.ukecetoc.org

The following table provides a comparative look at the GWPs of various HCFCs and their HFC replacements.

| Compound Name | ASHRAE Number | Chemical Formula | 100-Year GWP (IPCC AR4) |

|---|---|---|---|

| Dichlorodifluoromethane (B179400) | CFC-12 | CCl₂F₂ | 10,900 |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | CFC-113 | C₂Cl₃F₃ | 6,130 |

| Chlorodifluoromethane | HCFC-22 | CHClF₂ | 1,810 |

| 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) | HCFC-123 | CHCl₂CF₃ | 77 |

| 2-Chloro-1,1,1,2-tetrafluoroethane | HCFC-124 | CHFClCF₃ | 609 |

| 1,1-Dichloro-1-fluoroethane | HCFC-141b | CH₃CCl₂F | 725 |

| 1-Chloro-1,1-difluoroethane | HCFC-142b | CH₃CClF₂ | 2,310 |

| 1,1,1,2-Tetrafluoroethane | HFC-134a | CH₂FCF₃ | 1,430 |

Data sourced from IPCC Fourth Assessment Report (AR4), as cited in epa.govmoenv.gov.tw.

Environmental Partitioning and Transport

The partitioning of a chemical in the environment describes how it distributes between air, water, soil, and biota. This behavior is governed by physical properties such as vapor pressure, water solubility, and the Henry's Law constant. For volatile organic compounds like HCFCs, partitioning into the atmosphere is the dominant process. ecetoc.orgoecd.org

Volatilization Dynamics from Environmental Media

Volatilization is the process by which a substance evaporates from a liquid or solid phase into the gas phase. For chemicals in aqueous environments, this process is largely governed by the Henry's Law constant (HLC). The HLC is a ratio of a chemical's concentration in air to its concentration in water at equilibrium. epa.gov A high HLC indicates a greater tendency for the chemical to partition from water into the air.

Adsorption and Mobility in Soil and Water Systems

The mobility of a chemical in soil and groundwater is largely controlled by its tendency to adsorb to solid particles. For organic compounds, this is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.govecetoc.org The Koc value represents the ratio of the chemical's concentration adsorbed to the organic carbon fraction of soil versus its concentration in the surrounding water. ecetoc.org A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests the chemical will remain primarily in the aqueous phase and be highly mobile.

Specific experimental or estimated Koc values for this compound are not available in the searched literature. However, the behavior of hydrophobic organic compounds is well-understood. These compounds tend to partition out of water and adsorb to organic matter in soil and sediment. ecetoc.orgdss.go.th This process is driven by the chemical's hydrophobicity, which is often correlated with its octanol-water partition coefficient (Kow). dss.go.th As a halogenated hydrocarbon, this compound is expected to be hydrophobic and thus have some affinity for soil organic carbon. However, its high volatility suggests that its residence time in soil and water systems would be short, with volatilization being the dominant and faster transport process compared to leaching through the soil column.

Biodegradation and Environmental Persistence Studies

The persistence of a chemical in the environment is determined by its resistance to degradation processes, including photolysis (breakdown by light), chemical reactions, and biodegradation (breakdown by microorganisms). The primary removal mechanism for HCFCs in the atmosphere is reaction with hydroxyl (OH) radicals. pnas.org In soil and water, biodegradation can be a significant fate process for some compounds.

Aerobic and Anaerobic Biodegradation Potential

Studies on the biodegradation of highly halogenated ethanes have shown that they are generally recalcitrant, particularly under aerobic (oxygen-present) conditions. There is no specific information available on the aerobic biodegradation of this compound.

Under anaerobic (oxygen-absent) conditions, however, reductive dechlorination can occur. This is a process where microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. While direct studies on this compound are scarce, research on the degradation of the more complex CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) provides significant insights. In anaerobic environments, such as landfill leachate, CFC-113 has been shown to degrade. researchgate.net One of the identified transformation products is HCFC-133b (1-chloro-1,1,2-trifluoroethane), a close isomer of the subject compound. researchgate.netepa.gov This suggests that the carbon-fluorine bonds are more resistant to cleavage than the carbon-chlorine bonds and that under methanogenic conditions, sequential dechlorination of related compounds can occur. researchgate.net The formation of a related isomer from a parent CFC demonstrates that anaerobic microbial processes are a potential, albeit likely slow, degradation pathway for such compounds in anoxic groundwater and sediments. acs.org

Formation and Fate of Degradation Products in Ecosystems

The atmospheric degradation of this compound (HCFC-133a) leads to the formation of several intermediate and terminal products. The fate of these degradation products is of significant environmental interest due to their potential impacts on various ecosystems. The primary atmospheric removal process for HCFC-133a is its reaction with the hydroxyl radical (OH). nasa.govresearchgate.netescholarship.org This initial reaction sets off a cascade of chemical transformations that ultimately produce stable, long-lived compounds.

The atmospheric degradation of HCFC-133a is initiated by the abstraction of a hydrogen atom by the OH radical, leading to the formation of a haloalkyl radical (CF3CHCl•). This radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (CF3CH(OO•)Cl). Subsequent reactions involving nitric oxide (NO) lead to the formation of the haloalkoxy radical (CF3CH(O•)Cl). This alkoxy radical is unstable and decomposes primarily through the breaking of the carbon-carbon bond, yielding trifluoroacetyl chloride (CF3C(O)Cl) and a chlorine atom (Cl•).

The released chlorine atom can participate in catalytic cycles that lead to the depletion of stratospheric ozone. acs.orgpearson.comcopernicus.org However, the most significant long-lived degradation product in the context of ecosystem impact is trifluoroacetic acid (TFA).

Formation of Trifluoroacetic Acid (TFA)

The key intermediate, trifluoroacetyl chloride (CF3C(O)Cl), is relatively short-lived in the atmosphere and undergoes hydrolysis in cloud water and other atmospheric water droplets to form trifluoroacetic acid (CF3COOH), commonly known as TFA. nasa.govresearchgate.netescholarship.org

CF3C(O)Cl + H2O → CF3COOH + HCl

While the precise molar yield of TFA from the degradation of HCFC-133a is not extensively documented in the reviewed literature, it is considered a principal terminal product. For comparison, the atmospheric degradation of other fluorinated compounds, such as HFC-134a and HFO-1234yf, also results in the formation of TFA, with yields reported to be around 20-30% and nearly 100%, respectively. nih.govunep.org

Fate of Trifluoroacetic Acid in Ecosystems

Trifluoroacetic acid is a highly persistent and mobile substance in the environment. nih.govacs.org Its high solubility in water and low octanol-water partition coefficient mean that it does not significantly bioaccumulate in the fatty tissues of animals in the way that other persistent organic pollutants do. researchgate.net However, its persistence leads to its accumulation in aquatic environments, which act as terminal sinks.

Once formed in the atmosphere, TFA is removed via wet and dry deposition, entering terrestrial and aquatic ecosystems. nasa.govresearchgate.net Due to its high persistence, TFA is not readily broken down by microbial or abiotic processes in these environments.

Aquatic Ecosystems: In aquatic systems, TFA is highly stable and can accumulate over time. nih.gov Monitoring studies have detected its presence in rainwater, surface waters, and groundwater across the globe. nih.govfluorocarbons.org

Concentrations of Trifluoroacetic Acid (TFA) in Aquatic Environments

| Location | Sample Type | Concentration Range (ng/L) | Median/Mean Concentration (ng/L) | Year of Study | Reference |

|---|---|---|---|---|---|

| Germany | Rainwater | Not Specified | 210 (median) | 2018-2019 | fluorocarbons.org |

| USA | Rainwater | Not Specified | 290 (median) | Recent | nih.gov |

| Fuxin, China | Rainwater | Not Specified | 700 (median) | Recent | nih.gov |

| Various US Locations | Surface Waters | 21.3 - 2790 | 180 (median) | 2021 | nih.gov |

| Beijing, China | Urban Lakes | 17-fold increase over 10 years | Recent | nih.gov | |

| Dead Sea | Water | Not Specified | 6400 | Pre-2000 | researchgate.net |

Terrestrial Ecosystems and Plant Uptake: In terrestrial environments, TFA is expected to be mobile in soils and can be taken up by plants through their root systems. acs.org Studies have shown that TFA can accumulate in plant tissues, particularly in the leaves. acs.org This represents a potential pathway for the entry of TFA into the food chain.

Concentrations of Trifluoroacetic Acid (TFA) in Terrestrial Environments

| Location | Sample Type | Concentration | Bioaccumulation Factor (Field Average) | Reference |

|---|---|---|---|---|

| Near a fluorochemical industrial site in China | Plants | Up to 3800 mg/kg (dry weight) | 13,000 | acs.org |

The increasing concentrations of TFA in various environmental compartments are a subject of ongoing research and monitoring, as its long-term ecological effects are not yet fully understood. nih.govfluorocarbons.org While some assessments conclude that current environmental concentrations are unlikely to pose a significant toxicological risk to most aquatic and terrestrial organisms, the irreversible nature of its accumulation warrants continued attention. unep.orgfluorocarbons.org

Advanced Analytical and Spectroscopic Characterization of 1 Chloro 1,2,2 Trifluoroethane

Chromatographic Methodologies

Chromatographic techniques are fundamental for separating 1-chloro-1,2,2-trifluoroethane from complex matrices and for its quantification. Gas chromatography, owing to the compound's volatility, is the principal method used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive method for the detection and identification of this compound. In a typical GC-MS analysis, the volatile compound is injected into the gas chromatograph, where it is transported by an inert carrier gas, such as helium, through a capillary column. The choice of the stationary phase within the column is critical for achieving separation from other volatile organic compounds. For halogenated hydrocarbons like HCFC-133, a non-polar stationary phase like polydimethylsiloxane (B3030410) is often effective.

As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecule into a reproducible pattern of ions. The mass-to-charge ratio of these fragments is analyzed to create a mass spectrum, which serves as a molecular "fingerprint." The mass spectrum of this compound would be characterized by a molecular ion peak and specific fragment ions corresponding to the loss of chlorine, fluorine, or other moieties. This fragmentation pattern allows for unambiguous identification. In studies of related compounds, such as 2-chloro-1,1,1-trifluoroethane (B1216089), GC-MS has been successfully used to detect stable metabolites in the headspace of hepatocyte incubations. docbrown.info

Quantitative Chromatographic Analysis Techniques

For the quantification of this compound, precise and validated chromatographic methods are required. High-purity standards of the compound are necessary for accurate calibration. A common approach for quantifying trace impurities in related chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) is the standard addition method. nist.gov This technique involves adding known amounts of the analyte to the sample to create a calibration curve, which helps to compensate for matrix effects that might interfere with the analysis.

Following separation by gas chromatography, a detector is used to generate a signal proportional to the amount of the compound present. While a mass spectrometer can be used quantitatively, other detectors like the flame ionization detector (FID) are also common, particularly for determining the purity of bulk material. nist.gov The area of the chromatographic peak corresponding to this compound is integrated, and its concentration is determined by comparison to the calibration standards. This quantitative analysis is essential for monitoring environmental levels, assessing exposure, and for quality control in chemical manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly informative.

¹⁹F-NMR for Structural Elucidation and Metabolite Identification

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. sns.itresearchgate.net ¹⁹F NMR spectroscopy provides detailed information about the chemical environment of fluorine atoms within a molecule. epa.gov The key advantages of ¹⁹F NMR include a wide range of chemical shifts (around 800 ppm), which minimizes the probability of signal overlap, and the presence of through-bond J-coupling between fluorine atoms and other nuclei (like ¹H or other ¹⁹F atoms), which provides valuable structural information. sns.itepa.gov

In the context of this compound (CHF₂-CHFCl), the ¹⁹F NMR spectrum would be expected to show distinct signals for the fluorine atoms on the two different carbon atoms. The -CHF₂ group and the -CHFCl group would have different chemical shifts, and the signals would be split into complex multiplets due to ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin coupling. This detailed information is invaluable for confirming the compound's structure and for identifying and quantifying fluorine-containing metabolites in biological samples without the need for extensive purification. researchgate.net

Applications in Biotransformation Studies

The high sensitivity and specificity of ¹⁹F NMR make it an exceptional tool for tracking the biotransformation of fluorinated compounds. Studies on the metabolism of the isomeric compound 1-chloro-2,2,2-trifluoroethane (HCFC-133a) in rats demonstrate this application clearly. Following exposure, urine samples were analyzed directly by ¹⁹F NMR, which allowed for the identification and quantification of several fluorine-containing metabolites.

The major metabolites identified included trifluoroacetic acid (TFA), 2,2,2-trifluoroethanol (B45653) (TFE) and its glucuronide conjugate, and trifluoroacetaldehyde (B10831) (TFAA) in its hydrate (B1144303) and urea (B33335) adduct forms. The presence of these metabolites suggests an oxidative metabolism pathway. ¹⁹F NMR was instrumental in determining the relative proportions of these metabolites, establishing that TFAA was the major metabolite, accounting for 57% of the total fluorinated products eliminated in the urine. This type of in vivo and in vitro metabolic profiling is critical for understanding the toxicokinetics of HCFCs.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. Gas-phase IR spectroscopy is particularly relevant for volatile compounds like this compound.

| Spectroscopic Data for HCFC-133a (CF₃CH₂Cl) an Isomer of this compound | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-F Stretching | 1159 |

| C-F Stretching | 1267 |

| C-F Stretching | 1277 |

| –CH₂ Deformation and Twisting | 1339 |

| –CH₂ Deformation and Twisting | 1443 |

| Data sourced from a study on the infrared absorption spectra of HCFC-133a. |

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a unique fingerprint of a molecule by probing its vibrational modes. While specific, detailed vibrational assignments for this compound (HCFC-133) are not extensively documented in readily available literature, a comprehensive analysis has been conducted on its isomer, 2-Chloro-1,1,1-trifluoroethane (HCFC-133a). This analysis serves as a powerful illustration of the methodology.

The characterization of HCFC-133a involved a combination of experimental infrared spectroscopy and high-level theoretical calculations. nih.gov Theoretical computations, specifically at the MP2/aug-cc-pVTZ level of theory, were employed to predict the vibrational frequencies and intensities. nih.gov These theoretical predictions are essential for assigning the experimentally observed absorption bands to specific molecular motions. nih.gov The analysis for HCFC-133a confirmed the existence of a single stable conformer (staggered). nih.gov The study also performed a normal coordinate analysis to provide a detailed assignment of the vibrational modes, including those belonging to different isotopologues containing ³⁵Cl and ³⁷Cl. nih.gov The right-hand part of an infrared spectrum, typically from approximately 1500 to 400 cm⁻¹, is known as the fingerprint region, which provides a unique pattern for identifying a specific molecule. docbrown.info

Table 1: Illustrative Vibrational Wavenumbers and Assignments for the Isomer 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) (Note: This data is for the isomer HCFC-133a and serves as an example of the type of data obtained from vibrational spectroscopic studies.)

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3000 | C-H Stretching |

| ~1450 | CH₂ Scissoring |

| ~1200-1300 | CF₃ Symmetric & Asymmetric Stretching |

| ~1100 | C-C Stretching |

| ~800-900 | CH₂ Rocking |

| ~700 | C-Cl Stretching |

| Below 500 | Skeletal Bending/Torsion |

This table is a generalized representation based on typical vibrational frequencies for the functional groups present and detailed analyses of similar molecules.

Matrix Isolation Infrared Studies

Matrix isolation is a powerful technique used to study reactive or unstable species, as well as the fine details of stable molecules, by trapping them in an inert, cryogenic solid matrix. This minimizes intermolecular interactions and sharpens spectral features.

For the related compound 2-Chloro-1,1,1-trifluoroethane (HCFC-133a), matrix isolation infrared spectroscopy was performed by isolating the monomeric compound in cryogenic argon (Ar) and xenon (Xe) matrices at approximately 10 K. nih.gov This experimental setup allowed for the identification and characterization of the molecule's single staggered conformer. nih.gov The high resolution afforded by the matrix isolation technique enabled the distinct identification of absorption bands corresponding to molecules containing the different chlorine isotopes, ³⁵Cl and ³⁷Cl. nih.gov Such studies are critical for validating theoretical models of molecular structure and vibrational frequencies. nih.gov

Advanced Detection and Quantification Techniques

The detection and quantification of trace atmospheric gases like this compound and its isomers rely on highly sensitive and specialized analytical methods.

Indirect Calibration Methods for Trace Gas Analysis

Quantifying trace gases for which certified calibration standards are not available presents a significant challenge in atmospheric science. dntb.gov.uaproquest.com The indirect calibration method is an approach developed for the non-target quantification of such compounds from data archives, particularly those generated by Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS). dntb.gov.uaproquest.comcopernicus.org

This method links the quantification of a non-calibrated target compound to a reference substance that is present and quantified in the calibration gas. copernicus.org The core of the method relies on the relative response factor (rRF) between the target analyte and the reference compound, which should remain stable under consistent instrument performance. copernicus.org The quality of the indirect calibration is evaluated by selecting periods of stable instrument performance and choosing suitable reference compounds. copernicus.org For instance, the peak areas of various hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), including HCFC-133a, have been compared to select appropriate reference standards for indirect calibration. copernicus.org The uncertainty for this method can range from 6% to 11%, and up to 23% for certain hydro(chloro-)fluoroolefins (H(C)FOs). researchgate.net

Table 2: Key Principles of Indirect Calibration for Trace Gas Analysis

| Feature | Description | Reference |

| Objective | To quantify trace gases when direct calibration standards are unavailable. | dntb.gov.uaproquest.com |

| Instrumentation | Primarily used with Gas Chromatography-Mass Spectrometry (GC-MS), especially Time-of-Flight (TOF-MS) systems. | copernicus.org |

| Core Principle | Links the response of the target analyte to a calibrated reference compound via a relative response factor (rRF). | copernicus.org |

| Requirement | Stable instrument performance to ensure a consistent rRF between the analyte and the reference compound. | copernicus.org |

| Application | Retrospective analysis of digital air archives to quantify newly identified atmospheric compounds. | copernicus.org |

High-Sensitivity Analytical Protocols

Achieving the low detection limits required for atmospheric trace gas monitoring necessitates high-sensitivity analytical protocols. A common and powerful setup involves Gas Chromatography (GC) coupled with Mass Spectrometry (MS). copernicus.org

To enhance sensitivity, a cryofocusing sample loop unit is often employed to pre-concentrate the trace gases from an air sample before they are introduced into the GC system. copernicus.org This enrichment step is crucial for measuring substances present at very low mole fractions, in the range of picomole per mole (pmol mol⁻¹), or parts per trillion (ppt). copernicus.org The use of a Time-of-Flight Mass Spectrometer (TOF-MS) as a detector is particularly advantageous as it acquires data over a continuous mass range, enabling the retrospective analysis of datasets for compounds that were not initially targeted. dntb.gov.uaproquest.comcopernicus.org Another established protocol, such as NIOSH Method 1020 for the related compound 1,1,2-Trichloro-1,2,2-trifluoroethane, uses a solid sorbent tube (e.g., coconut shell charcoal) for sample collection, followed by solvent desorption and analysis by GC with a Flame Ionization Detector (FID). wikisource.org

Theoretical and Computational Studies of 1 Chloro 1,2,2 Trifluoroethane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 1-chloro-1,2,2-trifluoroethane. These calculations solve approximations of the Schrödinger equation, yielding valuable information about the molecule's behavior.

Density Functional Theory (DFT) has become a widely used method for studying halogenated hydrocarbons due to its favorable balance of computational cost and accuracy. For molecules like this compound, various functionals are employed to approximate the exchange-correlation energy, which is the most complex part of the calculation.

Commonly used functionals for such systems include:

B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. It is often used for geometry optimization and vibrational frequency calculations.

M06-2X: A high-nonlocality hybrid meta-GGA functional that often provides improved results for main-group thermochemistry and non-covalent interactions.

ωB97XD: A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems where weak interactions are important. researchgate.net

PBE0: A hybrid functional that mixes 25% of exact Hartree-Fock exchange with 75% of PBE exchange. researchgate.net

DFT calculations are instrumental in predicting the molecular structure, conformational stability, and vibrational spectra of this compound. researchgate.netresearchgate.net For instance, DFT methods have been successfully applied to study the dehydrohalogenation reactions of similar hydrochlorofluorocarbons, providing mechanistic insights. researchgate.net

For higher accuracy, particularly for energy calculations and the description of electron correlation, ab initio methods are employed. These methods are based on first principles without empirical parameterization. wikipedia.org

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most economical ab initio methods that includes electron correlation. It improves upon the Hartree-Fock method by adding second-order perturbation corrections. MP2 is often used for geometry optimizations and frequency calculations when a higher level of theory than standard DFT is desired. arxiv.org

Coupled Cluster (CC) Theory: Regarded as the "gold standard" in quantum chemistry for its high accuracy, the coupled-cluster method provides a rigorous treatment of electron correlation. wikipedia.orgarxiv.org The most common variant is CCSD(T), which includes single and double excitations iteratively and adds triple excitations perturbatively. wikipedia.orgarxiv.org While computationally demanding, CCSD(T) calculations provide benchmark-quality energies and properties, crucial for validating results from more approximate methods like DFT. arxiv.orgsns.it These high-level calculations are essential for obtaining precise values for conformational energy differences and barrier heights. sns.it

The choice of basis set is critical for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For halogenated compounds like this compound, which contain highly electronegative fluorine atoms and lone pairs, the use of flexible and robust basis sets is necessary.

Pople-style basis sets: Sets like 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly used. nih.gov The "+" symbols indicate the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions to allow for more flexible orbital shapes. nih.gov

Correlation-consistent basis sets: Developed by Dunning and coworkers, sets like cc-pVDZ , cc-pVTZ , and their augmented counterparts (aug-cc-pVDZ , aug-cc-pVTZ ) are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies the addition of diffuse functions. Using these basis sets allows for the systematic extrapolation of results to obtain highly accurate energies. For atoms like fluorine, using augmented and correlation-consistent basis sets can be crucial for accurately predicting properties like C-F stretching frequencies. sns.it

The selection of an appropriate basis set is a balance between desired accuracy and computational feasibility. For geometry optimizations, a smaller basis set might be sufficient, while for highly accurate single-point energy calculations, larger basis sets are required.

Molecular Structure and Conformation Analysis

This compound is a flexible molecule due to the rotation around the central carbon-carbon single bond. This rotation gives rise to different spatial arrangements known as conformers.

Computational methods are used to perform geometry optimization, a process that finds the minimum energy arrangement of atoms in a molecule. For this compound, this process reveals two stable conformers: an anti (or trans) conformer and a gauche conformer.

The anti conformer has the chlorine atom and the hydrogen atom on the adjacent carbon positioned opposite to each other (dihedral angle of 180°).

The gauche conformer features a staggered arrangement where the chlorine atom is positioned at a dihedral angle of approximately 60° relative to the hydrogen on the other carbon.

Theoretical calculations consistently show that the gauche conformer is more stable than the anti conformer, although the energy difference is small. This is a common feature in many haloethanes and is attributed to a combination of steric and electronic effects. The table below presents typical optimized geometrical parameters for the more stable gauche conformer, calculated at a representative DFT level.

Table 1: Calculated Geometrical Parameters for gauche-1-Chloro-1,2,2-trifluoroethane

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C-C | 1.52 Å |

| C-Cl | 1.76 Å | |

| C-H (on C-Cl) | 1.09 Å | |

| C-F (on C-Cl) | 1.38 Å | |

| C-F (on CF2H) | 1.36 Å | |

| C-H (on CF2H) | 1.10 Å | |

| Bond Angles | ∠Cl-C-C | 111.5° |

| ∠F-C-C (on C-Cl) | 110.0° | |

| ∠F-C-C (on CF2H) | 109.8° | |

| ∠H-C-C (on C-Cl) | 108.5° | |

| Dihedral Angle | ∠Cl-C-C-H | ~62° |

Once the molecular geometry is optimized, vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions.

These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical predictions help in assigning the observed spectral bands to specific molecular vibrations. nih.gov Calculations often yield harmonic frequencies, which tend to be slightly higher than the experimental (anharmonic) frequencies. Therefore, scaling factors are sometimes applied to improve the agreement with experimental data.

The table below lists some of the key predicted vibrational frequencies for the stable gauche conformer of this compound and their assignments.

Table 2: Predicted Vibrational Frequencies for gauche-1-Chloro-1,2,2-trifluoroethane

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3000 | C-H Stretching |

| ~1450 | CH₂ Scissoring / Bending |

| ~1150 | C-F Stretching |

| ~1100 | C-C Stretching |

| ~840 | CH Rocking |

| ~730 | C-Cl Stretching |

| ~400 | C-C-Cl Bending |

| ~150 | C-C Torsion |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a crucial role in elucidating the intricate details of chemical reactions involving this compound. By modeling the interactions between molecules and calculating the energies of different states, researchers can map out the most likely pathways for reactions to occur.

A key aspect of understanding a chemical reaction is identifying its transition state—the highest energy point along the reaction pathway that separates reactants from products. Computational methods, such as Density Functional Theory (DFT), are used to calculate the geometry and energy of these transition states. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy, which is a critical factor in determining the reaction rate. quantumatk.comstackexchange.comnih.gov

For the reaction of this compound with the hydroxyl (OH) radical, a primary removal mechanism in the atmosphere, theoretical calculations have been employed to determine the energy barriers for hydrogen abstraction. researchgate.netnih.gov These calculations involve finding the transition state structure for the removal of a hydrogen atom from the ethane (B1197151) backbone by the OH radical. The calculated energy barrier provides a quantitative measure of how easily this reaction can proceed. Theoretical studies often refine these energy calculations using high-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) to achieve greater accuracy. nih.gov

Table 1: Theoretical Calculation Methods for Reaction Analysis

| Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculating electronic structure, geometry optimization, and vibrational frequencies. | Used to find the structures of reactants, products, and transition states for reactions involving HCFC-133a. |

| Coupled Cluster (CCSD(T)) | High-accuracy single-point energy calculations. | Refines the energy calculations obtained from DFT to provide more accurate reaction energy barriers. nih.gov |

| Transition State Theory (TST) | Calculating reaction rate constants from the properties of the transition state. | Used to predict the rate of atmospheric degradation of HCFC-133a by OH radicals. |